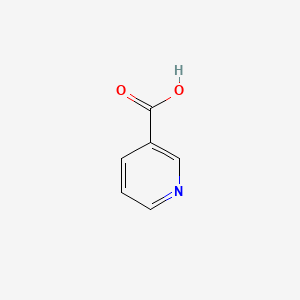

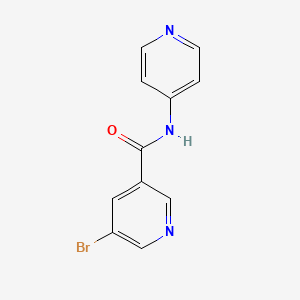

5-bromo-N-(pyridin-4-yl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-pyridin-4-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O/c12-9-5-8(6-14-7-9)11(16)15-10-1-3-13-4-2-10/h1-7H,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRRWKQMUTVURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 5 Bromo N Pyridin 4 Yl Nicotinamide

Elucidation of Optimal Synthetic Routes for 5-bromo-N-(pyridin-4-yl)nicotinamide

The construction of this compound is most efficiently approached through a convergent synthesis. This involves the preparation of two key building blocks, 5-bromonicotinic acid and 4-aminopyridine (B3432731), followed by their coupling to form the central amide bond.

Strategic Precursor Synthesis and Bromination Techniques

The primary precursor for the nicotinamide (B372718) portion of the target molecule is 5-bromonicotinic acid. guidechem.com This intermediate is typically synthesized from nicotinic acid (also known as vitamin B3) through electrophilic bromination. researchgate.net

Direct bromination of the pyridine (B92270) ring of nicotinic acid requires specific conditions to achieve the desired regioselectivity at the 5-position. One established method involves the direct bromination of nicotinic acid hydrochloride in the presence of thionyl chloride. google.com A more advanced approach detailed in patent literature describes reacting nicotinic acid with thionyl chloride and bromine in the presence of a catalyst, such as powdered iron or a Lewis acid. google.comgoogle.com This catalytic approach can enhance the efficiency and yield of the bromination step. google.com

Another relevant, though more general, method for the bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction. This reaction allows for the α-bromination of carboxylic acids. wikipedia.orgtestbook.com It proceeds by first converting the carboxylic acid to an acyl bromide using a reagent like phosphorus tribromide (PBr₃). byjus.commasterorganicchemistry.com The resulting acyl bromide more readily forms an enol, which then reacts with bromine at the alpha-carbon. wikipedia.orgnrochemistry.com Subsequent hydrolysis yields the α-bromo carboxylic acid. byjus.com While this specific reaction targets the alpha-carbon, the underlying principle of activating the carboxylic acid to facilitate subsequent reactions is a cornerstone of organic synthesis.

| Method | Reagents | Catalyst | Key Features | Reported Yield |

|---|---|---|---|---|

| Direct Bromination | Nicotinic Acid, Thionyl Chloride, Bromine | None | Direct bromination of nicotinic acid hydrochloride. google.com | 87.3% google.com |

| Catalytic Bromination | Nicotinic Acid, Thionyl Chloride, Bromine | Powdered Iron | Process is conducted in the presence of 0.5-5.0% powdered iron. google.com | Up to 87.3% google.com |

| Lewis Acid Catalyzed Bromination | Nicotinic Acid, Thionyl Chloride, Bromine | Lewis Acid | Bromination is carried out at 110-120°C for 10-14 hours. google.com | Not specified |

The second precursor, 4-aminopyridine, is a commercially available reagent. Its synthesis can be achieved via several routes, including a multi-stage process starting from pyridine-N-oxide and proceeding through a 4-nitropyridine-N-oxide intermediate, which is then reduced. semanticscholar.org

Amidation Reactions for Nicotinamide Core Assembly

The crucial step in forming this compound is the creation of the amide bond between 5-bromonicotinic acid and 4-aminopyridine. Amidation reactions are fundamental in organic chemistry, but the direct condensation of a carboxylic acid and an amine typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com

A more common and efficient laboratory-scale approach involves the activation of the carboxylic acid. This is typically done by converting 5-bromonicotinic acid into a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are used for this transformation. The resulting 5-bromonicotinoyl chloride is then reacted with 4-aminopyridine in the presence of a base to neutralize the HCl byproduct, yielding the desired amide. mdpi.com

Alternatively, peptide coupling reagents can be employed for direct amidation under milder conditions. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine.

| Method | Activating Agent/Reagent | Typical Conditions | Byproducts |

|---|---|---|---|

| Acyl Chloride Method | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Two steps: 1. Formation of acyl chloride. 2. Reaction with amine, often with a non-nucleophilic base (e.g., pyridine, triethylamine). | SO₂ + HCl or CO + CO₂ + HCl |

| Direct Coupling | Carbodiimides (e.g., EDC) or Phosphonium salts (e.g., PyBOP) | One-pot reaction of carboxylic acid and amine with the coupling agent. | Urea derivatives or phosphine (B1218219) oxides. |

Catalytic Coupling Reactions for Pyridine Ring Introduction

While the primary coupling strategy is amidation, advanced catalytic systems offer alternative and often milder conditions for forming C-N bonds. Palladium-catalyzed N-arylation of amides, an extension of the Buchwald-Hartwig amination, has become a powerful tool for this purpose. syr.eduacs.org These reactions can couple an amide directly with an aryl halide or triflate. In the context of this compound, this could theoretically be applied by coupling 5-bromonicotinamide (B182952) with a 4-halopyridine, though the standard amidation route is more direct. The development of specialized phosphine ligands has been critical to the success of these reactions, enabling the coupling of a wide range of substrates. nih.govnih.govacs.org

More recently, nickel-photoredox catalysis has emerged as a method to promote amide arylations under very mild conditions, avoiding the need for strong bases and high temperatures. escholarship.org Boronic acids have also been reported as effective catalysts for direct amidation reactions, operating by activating the carboxylic acid through the formation of boronate esters. catalyticamidation.infoucl.ac.uk These catalytic methods represent the forefront of amide bond synthesis, offering high efficiency and broad functional group tolerance. mdpi.com

Design Principles and Preparative Synthesis of this compound Analogues

The creation of analogues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and metabolic stability. nih.gov Modifications typically focus on the two pyridine rings and the central amide linkage.

Systematic Modifications on the Pyridine Moieties

The electronic and steric properties of the molecule can be systematically altered by introducing substituents onto either of the pyridine rings. nih.gov

Modifications on the Nicotinamide Ring: The bromine atom at the 5-position can be replaced with other halogens (F, Cl, I) to modulate electronic effects and potential halogen bonding interactions. Other positions on this ring (2-, 4-, and 6-) could be substituted with various functional groups, such as alkyl, alkoxy, or cyano groups, to probe steric and electronic requirements. The synthesis of such precursors would involve starting with appropriately substituted nicotinic acids. nih.gov

Modifications on the N-Pyridinyl Ring: The point of attachment to the amide nitrogen can be varied by using 2-aminopyridine (B139424) or 3-aminopyridine (B143674) instead of 4-aminopyridine. mdpi.com This would significantly alter the geometry of the molecule. Furthermore, substituents can be introduced on the N-pyridin-4-yl ring. For example, starting with substituted 4-aminopyridines allows for the synthesis of analogues with tailored properties. snmjournals.orgnih.gov The introduction of functional groups can influence factors like hydrogen bond formation, lipophilicity, and aqueous solubility. nih.gov

| Modification Site | Example Modification | Rationale | Synthetic Precursor |

|---|---|---|---|

| Nicotinamide Ring (Position 5) | Replace -Br with -Cl | Alter electronics and size. | 5-Chloronicotinic acid |

| Nicotinamide Ring (Position 2) | Add a -CH₃ group | Introduce steric bulk and electron-donating group. | 5-Bromo-2-methylnicotinic acid |

| N-Pyridinyl Ring Attachment | Use 2-aminopyridine | Change the overall molecular geometry and H-bonding vectors. | 2-Aminopyridine |

| N-Pyridinyl Ring (Position 2) | Add a -OCH₃ group | Introduce an electron-donating and H-bond accepting group. | 2-Methoxy-4-aminopyridine |

Structural Variations at the Amide Linkage

The amide bond is a critical structural element, providing conformational rigidity and hydrogen bonding capabilities. researchgate.net However, it can also be a site of metabolic breakdown. Replacing the amide bond with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy to improve pharmacokinetic properties. nih.govsci-hub.se

Thioamide Analogues: One of the most direct isosteres is the thioamide, where the carbonyl oxygen is replaced by sulfur. Thioamides can be synthesized from amides using thionating agents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgmdpi.comresearchgate.netchemrxiv.orgmdpi.com This substitution alters the hydrogen bonding properties and electronic character of the linker.

Heterocyclic Bioisosteres: Five-membered heterocycles such as 1,2,4-oxadiazoles or 1,2,3-triazoles are often used as amide bond mimics. nih.govacs.org They maintain a similar spatial arrangement of substituents as a trans-amide bond but offer greater metabolic stability and different electronic properties. sci-hub.se Their synthesis requires multi-step routes, often involving the construction of the heterocyclic core from different precursors.

Reversed Amide: A reversed amide analogue (retro-amide) can also be synthesized, where the -C(O)NH- linkage is flipped to -NHC(O)-. This would involve coupling 5-aminopyridine with 4-pyridinecarboxylic acid, fundamentally changing the hydrogen bond donor/acceptor pattern.

| Variation | Structure | Key Property Change | General Synthetic Approach |

|---|---|---|---|

| Standard Amide | -C(O)NH- | Baseline H-bond donor/acceptor. | Amidation of carboxylic acid and amine. |

| Thioamide | -C(S)NH- | Altered H-bonding and electronics; increased lipophilicity. chemrxiv.org | Thionation of the corresponding amide. organic-chemistry.org |

| 1,2,3-Triazole | -C=C(N=N)- | Metabolically stable trans-amide mimic; different dipole moment. nih.gov | [3+2] cycloaddition (Click chemistry). |

| Reversed Amide | -NHC(O)- | Inverted H-bond donor/acceptor pattern. | Amidation of 5-aminopyridine and isonicotinic acid. |

Bioisosteric Replacements and Scaffold Hop Approaches

In medicinal chemistry, bioisosteric replacement and scaffold hopping are key strategies for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov For this compound, these approaches can be applied to its distinct structural components: the 5-bromonicotinamide core and the N-pyridin-4-yl substituent.

Bioisosteric Replacements for the Pyridine Rings:

The pyridine rings in this compound are crucial for its biological activity, but they can be systematically replaced with other functional groups or ring systems to fine-tune its properties. For instance, the nitrogen atom in a pyridine ring can be mimicked by a 'C-CN' unit, which has been shown to be a useful strategy when a bridging water molecule is involved in the binding of the parent pyridine to its target. researchgate.net Other potential replacements for the pyridine ring include benzonitriles and 2-difluoromethylpyridines. researchgate.netrsc.org Saturated bioisosteres, such as 3-azabicyclo[3.1.1]heptane, have also been explored as pyridine mimetics, leading to significant improvements in physicochemical properties like solubility and metabolic stability in some drug candidates. chemrxiv.org

Scaffold Hopping of the Nicotinamide Core:

Below is an interactive data table summarizing potential bioisosteric replacements and scaffold hops for this compound.

| Original Moiety | Potential Replacement | Rationale |

| Pyridin-4-yl | 2-Substituted benzonitrile | Mimics the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net |

| Pyridin-4-yl | 2-Difluoromethylpyridine | Can enhance biological activity compared to the parent pyridine. rsc.org |

| Pyridin-4-yl | 3-Azabicyclo[3.1.1]heptane | Saturated bioisostere that can improve solubility and metabolic stability. chemrxiv.org |

| Nicotinamide | Imidazopyridine | A common scaffold hop for nicotinamides. |

| Nicotinamide | 1,2,4-Triazolopyridine | Can block metabolic sites and reduce lipophilicity. niper.gov.in |

| Nicotinamide | Diarylamine-modified scaffold | Introduces conformational flexibility and different substitution patterns. nih.gov |

Process Optimization and Scalability Considerations in this compound Synthesis

The synthesis of this compound on a large scale requires careful optimization of the reaction conditions to ensure high yield, purity, and cost-effectiveness. The two primary synthetic steps are the bromination of a nicotinic acid derivative and the subsequent amidation.

Optimization of the Bromination Step:

The selective bromination of the nicotinic acid precursor is a critical step. Traditional methods may use elemental bromine, but for large-scale production, safer and more manageable brominating agents like N-bromosuccinimide (NBS) are often preferred. nih.gov The reaction is typically carried out in the presence of a catalyst, and the choice of catalyst can significantly impact the reaction's efficiency and regioselectivity. The reaction temperature is another important parameter to control, with a typical range of 30 to 70°C for aromatic brominations. google.com

Optimization of the Amidation Step:

The selection of the amidation (coupling) reagent is a key consideration for large-scale synthesis. The following table provides a comparison of common coupling reagents.

| Coupling Reagent | Advantages | Disadvantages |

| Carbodiimides (e.g., EDCI) | Widely used, readily available. | Can be expensive, byproducts can be difficult to remove. |

| Phosphonium Salts (e.g., PyBOP) | High reactivity, good for sterically hindered substrates. | High molecular weight byproducts, costly. |

| Acid Chlorides | Highly reactive, often high yielding. | Can be sensitive to moisture, generates HCl as a byproduct. |

| Enzymatic (e.g., Lipase) | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Can be expensive, may have limited substrate scope. nih.gov |

Advanced Purification and Isolation Techniques for High Purity this compound

Achieving high purity of the final this compound product is essential for its intended applications. A multi-step purification strategy is typically employed, combining initial workup procedures with advanced purification techniques.

Initial Workup and Crude Purification:

Following the synthesis, the crude reaction mixture is typically subjected to a series of extraction and washing steps to remove unreacted starting materials, reagents, and soluble byproducts. The organic phase containing the product can then be distilled to remove the solvent, yielding an impure amide product. google.com

Crystallization for High Purity:

Crystallization is a powerful and commonly used technique for the purification of solid organic compounds like amides. researchgate.net The choice of solvent is critical, with solvents like ethanol, acetone, or acetonitrile (B52724) often being effective for amides. researchgate.net A controlled cooling process can lead to the formation of highly pure crystals. In some cases, specialized crystallization techniques, such as selective ammonium carbamate (B1207046) crystallization, can be employed to separate primary amines from reaction mixtures with high efficiency. researchgate.net

Advanced Chromatographic Techniques:

For achieving very high levels of purity or for separating closely related impurities, advanced chromatographic techniques are often necessary. Column chromatography using silica (B1680970) gel is a standard method for the purification of organic compounds. nih.gov For pyridine derivatives, cation-exchange chromatography can be a highly effective method for removing impurities. nih.gov In cases where very high purity is required, preparative high-performance liquid chromatography (HPLC) can be utilized, although this method is generally more expensive and less scalable than crystallization.

The table below compares various purification techniques for this compound.

| Purification Technique | Principle | Applicability |

| Extraction and Washing | Differential solubility of the compound and impurities in immiscible liquids. | Initial removal of reagents and byproducts. |

| Distillation | Separation based on differences in boiling points. | Removal of solvents and volatile impurities. google.com |

| Crystallization | Formation of a solid crystalline structure from a solution, excluding impurities. | Primary method for obtaining high purity solid product. researchgate.net |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Removal of closely related impurities. nih.gov |

| Cation-Exchange Chromatography | Separation based on the charge of the molecules. | Particularly useful for purifying pyridine-containing compounds. nih.gov |

| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Final polishing step for achieving very high purity. |

Comprehensive Structural Characterization and Spectroscopic Analysis of 5 Bromo N Pyridin 4 Yl Nicotinamide

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

A comprehensive analysis under this section would require specific experimental outputs.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

To elaborate on the ¹H and ¹³C NMR spectra, as well as correlation spectroscopies like COSY and HSQC, specific chemical shifts (δ), coupling constants (J), and correlation peaks are essential. This data provides detailed insights into the electronic environment of each proton and carbon atom and their connectivity within the molecule. Without access to the actual spectra or tabulated data for 5-bromo-N-(pyridin-4-yl)nicotinamide, this section cannot be constructed.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

A detailed discussion of the vibrational modes of this compound would require its FT-IR and Raman spectra. These would reveal characteristic absorption or scattering peaks corresponding to the stretching and bending vibrations of its functional groups, such as the C=O of the amide, the N-H bond, and the aromatic C-H and C=C bonds of the pyridine (B92270) rings. While general spectral regions for these groups are known from studies on related nicotinamide (B372718) compounds, specific peak frequencies and intensities for the target molecule are not documented.

High-Resolution Mass Spectrometry (HRMS)

Confirmation of the elemental composition of this compound would be achieved through its accurate mass measurement by HRMS. Furthermore, an analysis of its fragmentation pathways would provide crucial information about its structural integrity and the relative stability of its constituent parts. This data is not present in the available literature.

X-ray Crystallography for Solid-State Conformational and Supramolecular Analysis

The elucidation of the three-dimensional structure of a molecule in the solid state is accomplished through X-ray crystallography.

Determination of Molecular Conformation and Bond Geometries

A crystallographic study would provide precise measurements of bond lengths and angles within the this compound molecule. This would allow for a detailed discussion of its conformation, including the dihedral angles between the two pyridine rings and the planarity of the amide linkage.

Analysis of Intermolecular Interactions

Understanding the supramolecular assembly of the compound in its crystal lattice requires a detailed analysis of intermolecular forces. This includes identifying and quantifying hydrogen bonds (e.g., N-H···N or N-H···O), potential halogen bonds involving the bromine atom, and π-stacking interactions between the aromatic pyridine rings. Specific distances and angles of these interactions are determined from the crystal structure, which is currently unavailable.

Crystal Packing Architectures and Polymorphism Studies

There are no published studies on the crystal packing or polymorphism of this compound. A thorough investigation would be required to determine its crystallographic parameters and to identify any potential polymorphic forms. Such a study would typically involve:

Single-crystal X-ray diffraction: To determine the precise three-dimensional arrangement of the molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Powder X-ray diffraction (PXRD): To characterize the bulk crystalline form and to identify different polymorphic phases.

Thermal analysis (e.g., Differential Scanning Calorimetry and Thermogravimetric Analysis): To investigate the thermal stability and phase transitions between different polymorphs.

Spectroscopic techniques (e.g., solid-state NMR, IR, and Raman spectroscopy): To probe the local environment of the atoms within the crystal structure and to differentiate between polymorphs.

Without experimental data, it is not possible to provide a data table of crystallographic information or a detailed description of its crystal packing architecture.

Advanced Chiroptical Spectroscopy (if stereoisomers are introduced through derivatization)

There is no information available regarding the synthesis of chiral derivatives of this compound. Consequently, no studies on their chiroptical properties, such as circular dichroism (CD) or vibrational circular dichroism (VCD), have been reported.

Should chiral derivatives be synthesized, for example, by introducing a stereocenter in a substituent, chiroptical spectroscopy would be a valuable tool for:

Determining the absolute configuration of the stereoisomers.

Studying the conformational preferences of the molecule in solution.

Investigating intermolecular interactions that may influence the chiroptical response.

A hypothetical data table for chiroptical data cannot be generated without experimental measurements.

Computational Chemistry and Theoretical Investigations of 5 Bromo N Pyridin 4 Yl Nicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular properties based on the principles of quantum mechanics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large energy gap indicates high stability and lower reactivity. mdpi.com For instance, in a study of a nicotinamide-oxalic acid salt, the calculated energy gap was found to be in agreement with experimentally observed UV absorption spectra. researchgate.net

The following table presents HOMO-LUMO data for related compounds to illustrate the typical values obtained from such analyses. This data is not for 5-bromo-N-(pyridin-4-yl)nicotinamide.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -0.26751 | -0.18094 | 0.08657 |

| Vanillin Nicotinamide (B372718) researchgate.net | -5.87 | -1.41 | 4.46 |

| A Schiff Base Ligand researchgate.net | -6.045 | -2.258 | 3.787 |

Electrostatic Potential Surface (EPS) Mapping for Interaction Profiling

The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. wuxiapptec.com It maps the electrostatic potential onto the molecule's electron density surface. wuxiapptec.com Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, an EPS map would likely show negative potential localized around the electronegative nitrogen atoms of the two pyridine (B92270) rings and the oxygen atom of the carbonyl group in the amide linkage. These sites would be the primary locations for hydrogen bonding and interactions with electrophiles. researchgate.net Positive potential would be expected around the hydrogen atom of the amide group, making it a potential hydrogen bond donor site. nih.gov

Reactivity Indices and Chemical Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. mdpi.com These indices provide a more quantitative picture than FMO analysis alone. Key descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. More negative values indicate higher stability.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. mdpi.com

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment.

A lower value of chemical hardness combined with a high negative value of chemical potential suggests a molecule is "soft" and has high polarizability. nih.gov

The table below contains illustrative data for chemical descriptors of a related Schiff base compound, as specific data for this compound is not available.

| Chemical Descriptor | Calculated Value | Unit |

| Chemical Hardness (η) nih.gov | 0.04 | eV |

| Chemical Potential (μ) nih.gov | -0.22 | eV |

| Electrophilicity Index (ω) nih.gov | 0.58 | eV |

| Global Softness (S) nih.gov | 11.55 | eV⁻¹ |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide insight into static electronic properties, molecular modeling and dynamics simulations explore the conformational flexibility and behavior of molecules over time.

Conformational Ensemble Analysis and Energy Landscapes of this compound

Molecules that are not sterically rigid can exist in multiple spatial arrangements, or conformations, which can interconvert through rotation around single bonds. Conformational analysis aims to identify the different stable conformers and determine their relative energies. The amide bond (C-N) within the structure of this compound is of particular interest, as it has partial double-bond character, leading to a significant rotational barrier and the possibility of distinct cis and trans isomers. nih.govresearchgate.net

Computational methods can be used to generate a potential energy landscape by systematically rotating key bonds and calculating the energy of each resulting conformation. This allows for the identification of local and global energy minima, corresponding to stable and the most stable conformers, respectively.

Molecular Dynamics (MD) simulations further enhance this analysis by simulating the movement of atoms in the molecule over time, providing a dynamic picture of its conformational flexibility. nih.govplos.orgmdpi.com MD simulations can reveal the preferred conformations in a given environment (e.g., in a solvent) and the pathways for transitioning between them. mdpi.com For a molecule like this compound, understanding its preferred conformation is vital, as the three-dimensional shape dictates how it can interact with biological targets such as enzymes or receptors.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, potential biological targets can be hypothesized based on the known activities of its core moieties. Nicotinamide and its derivatives are known to interact with a wide range of enzymes, particularly those involved in NAD+ biosynthesis and metabolism, such as nicotinamide N-methyltransferase (hNNMT) and DNA gyrase. nih.govresearchgate.netmdpi.com

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the active site of a selected target protein. The binding affinity is calculated and expressed as a docking score, with more negative values indicating a stronger interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are then analyzed.

Table 1: Hypothesized Key Interactions from Molecular Docking

| Ligand Moiety | Potential Interacting Residue (Example Target) | Type of Interaction |

|---|---|---|

| Nicotinamide Ring Nitrogen | Aspartic Acid / Glutamic Acid | Hydrogen Bond |

| Pyridin-4-yl Ring | Phenylalanine / Tyrosine | Pi-Pi Stacking |

| Bromo Substituent | Leucine / Valine | Hydrophobic Interaction |

Molecular Dynamics Simulations for Ligand-Protein Binding Kinetics and Stability

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the ligand-protein complex over time. An MD simulation of the this compound-target complex would involve placing the docked system in a simulated physiological environment (water, ions) and calculating the atomic motions over a period, typically nanoseconds. nih.gov

The primary outputs of an MD simulation are the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. A stable RMSD value for the ligand throughout the simulation suggests that it remains securely bound within the active site. mdpi.com RMSF analysis can identify which parts of the protein and ligand are flexible and which are stable.

Studies on nicotinamide-based inhibitors have utilized MD simulations to confirm the stability of docking poses. For example, a 150 ns simulation of novel hNNMT inhibitors showed that the ligands remained stable in the binding pocket, validating the docking results. nih.gov For this compound, MD simulations would be critical to assess whether the initial docked pose is maintained and to understand the energetic contributions of water molecules to the binding interface, providing a more accurate picture of the binding kinetics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govdovepress.com For a series of derivatives of this compound, a QSAR model could predict their activity and guide the design of more potent analogues.

Development of 2D and 3D QSAR Models for Predicting Biological Activity

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). For each compound, molecular descriptors are calculated.

2D-QSAR: This approach uses descriptors derived from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices. eco-vector.com These descriptors are then correlated with biological activity using statistical methods like multiple linear regression (MLR).

3D-QSAR: This method, which includes techniques like Comparative Molecular Field Analysis (CoMFA), uses descriptors derived from the 3D structure. dovepress.com Molecules in the dataset are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with activity to generate a 3D contour map that shows where bulky, electron-donating, or electron-withdrawing groups would increase or decrease activity.

For derivatives of this compound, a 3D-QSAR model might indicate that increasing the steric bulk at the pyridine ring is unfavorable, while adding an electron-withdrawing group to the nicotinamide ring could enhance activity.

Statistical Validation and Applicability Domain Assessment of QSAR Models

A robust QSAR model must be statistically validated to ensure its predictive power. Standard validation metrics include:

Coefficient of determination (R²): A measure of how well the model fits the training data.

Leave-one-out cross-validated R² (Q²): A measure of the model's internal predictive ability. A Q² value greater than 0.5 is generally considered predictive. nih.gov

External validation: The model's ability to predict the activity of an external test set of compounds not used in model development.

The applicability domain (AD) of the model must also be defined. The AD is the chemical space of structures for which the model is expected to make reliable predictions. This ensures that the model is not used to predict the activity of compounds that are too dissimilar from the training set.

Table 2: Typical Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Goodness of fit | > 0.6 |

| Q² | Internal predictive ability | > 0.5 |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a ligand to bind to a specific biological target. dovepress.comcreative-biolabs.com

Ligand-Based Pharmacophore Model Generation from Active Analogues

In the absence of a known 3D structure for the biological target, a ligand-based pharmacophore model can be generated from a set of known active molecules. mdpi.com This process involves superimposing the 3D conformations of active analogues of this compound to identify common chemical features in their spatial arrangement. creative-biolabs.comacs.org

A hypothetical pharmacophore model for nicotinamide-based inhibitors could consist of features such as:

One hydrogen bond acceptor (from the pyridine nitrogen).

One hydrogen bond donor (from the amide N-H).

Two aromatic rings (the nicotinamide and pyridine rings).

One hydrophobic feature (the bromo substituent).

This generated pharmacophore model can then be used as a 3D query to screen large chemical databases (virtual screening) to identify novel, structurally diverse compounds that possess the necessary features for biological activity but may have entirely different chemical scaffolds. nih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Nicotinamide |

Structure-Based Pharmacophore Elucidation from Protein-Ligand Complexes

The foundation of structure-based drug design lies in the understanding of the three-dimensional interactions between a ligand and its protein target. When a crystal structure of a protein in complex with a ligand, such as this compound, is available, it provides a detailed blueprint of the binding site and the key interactions that govern molecular recognition. This information is invaluable for the elucidation of a pharmacophore model, which is an abstract representation of the essential steric and electronic features required for a molecule to be active at a specific biological target.

The process of structure-based pharmacophore elucidation for a hypothetical protein-ligand complex of this compound would involve a systematic analysis of the binding interactions. Key pharmacophoric features that would be considered include:

Hydrogen Bond Donors and Acceptors: The amide linkage in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atoms in the pyridine and nicotinamide rings also act as potential hydrogen bond acceptors. Identifying the specific amino acid residues in the protein's active site that form hydrogen bonds with these groups is a critical first step.

Aromatic/Hydrophobic Regions: Both the brominated nicotinamide ring and the pyridine ring are aromatic and can engage in hydrophobic and aromatic interactions, such as π-π stacking or hydrophobic contacts with nonpolar amino acid residues in the binding pocket. The bromine atom itself can also participate in halogen bonding, a specific type of non-covalent interaction.

Positive and Negative Ionizable Features: While this compound is neutral, the pyridine nitrogen can be protonated under certain physiological conditions, leading to a positive charge and the potential for electrostatic interactions with negatively charged residues like aspartate or glutamate.

A hypothetical pharmacophore model derived from a protein-ligand complex of this compound could be represented by a set of features with specific 3D coordinates and tolerances. This model would serve as a powerful tool for subsequent computational analyses.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Potential Origin in Compound | Potential Interacting Protein Residue Type |

| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Amide C=O, Pyridine N, Nicotinamide N | Arginine, Lysine, Serine, Threonine, Histidine |

| Aromatic Ring | Pyridine Ring, Nicotinamide Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Center | Bromophenyl moiety | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bond Donor | Bromine atom | Carbonyl oxygen of backbone or side chain |

Virtual Screening of Chemical Libraries for Novel Hits and Lead Identification

With a validated pharmacophore model in hand, researchers can proceed with virtual screening, a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a target of interest. The goal is to identify a smaller, more manageable set of "hits" for experimental testing, thereby accelerating the drug discovery process and reducing costs.

The pharmacophore model derived from the this compound-protein complex would be used as a 3D query to screen chemical databases such as ZINC, PubChem, or commercial libraries. The screening process involves conformationally searching each molecule in the library to see if it can adopt a low-energy conformation that matches the pharmacophoric features of the query.

Following the initial pharmacophore-based screening, a series of filtering steps are typically applied to refine the hit list. These can include:

Molecular Docking: The hits identified from the pharmacophore screen are then docked into the binding site of the target protein. Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to a receptor and estimate the binding affinity. This step helps to eliminate compounds that, while matching the pharmacophore, may have steric clashes or unfavorable interactions with the protein.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery. Compounds with predicted poor pharmacokinetic profiles or potential toxicity can be deprioritized.

Structural Similarity and Diversity Analysis: The final set of hits should ideally be structurally diverse to provide multiple starting points for lead optimization. Clustering algorithms can be used to group similar compounds and select representative examples from each cluster.

The outcome of a successful virtual screening campaign based on a this compound-derived pharmacophore would be a list of novel chemical scaffolds that are predicted to have the desired biological activity. These compounds would then be acquired or synthesized for experimental validation.

Table 2: A Generalized Virtual Screening Workflow

| Step | Description | Purpose |

| 1. Pharmacophore Model Generation | Develop a 3D pharmacophore model based on the protein-ligand complex of this compound. | To capture the essential features for binding. |

| 2. Database Screening | Screen large chemical libraries against the pharmacophore model. | To identify molecules that match the pharmacophore. |

| 3. Molecular Docking | Dock the initial hits into the protein's active site. | To predict binding poses and rank compounds based on predicted affinity. |

| 4. ADMET Filtering | Predict the pharmacokinetic and toxicity properties of the docked compounds. | To remove compounds with undesirable drug-like properties. |

| 5. Hit Selection and Prioritization | Analyze the final hit list for structural diversity and novelty. | To select a manageable number of promising compounds for experimental testing. |

Future Perspectives and Emerging Research Directions for 5 Bromo N Pyridin 4 Yl Nicotinamide

Expansion of Therapeutic Applications for 5-bromo-N-(pyridin-4-yl)nicotinamide Derivatives

The core structure of this compound serves as a versatile template for generating diverse derivatives with potential therapeutic applications. Research into similar nicotinamide (B372718) compounds has revealed a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai The strategic modification of this scaffold is a promising avenue for the discovery of novel drug candidates.

Anticancer Potential: Nicotinamide derivatives have been investigated as potent anticancer agents. nih.gov For instance, certain synthesized derivatives have shown significant anti-proliferative activity against human cancer cell lines like HCT-116 (colon cancer) and HepG2 (liver cancer). nih.gov Research has focused on designing these molecules to act as inhibitors of key proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis—the formation of new blood vessels that tumors need to grow. nih.govnih.gov By inhibiting VEGFR-2 and its downstream signaling pathways, these compounds can suppress tumor growth, migration, and tube formation in endothelial cells. nih.gov

Anti-inflammatory and Immunomodulatory Effects: Inflammation is closely linked to the development and progression of many diseases, including cancer. mdpi.com Nicotinamide and its derivatives have been shown to modulate the activity of pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov This suggests that derivatives of this compound could be developed as potent anti-inflammatory agents. Such compounds could target key mediators in inflammatory pathways, potentially offering new treatments for inflammation-associated cancers and other inflammatory conditions. nih.govmdpi.com

Other Therapeutic Avenues: The fungicidal activity of nicotinamide derivatives is another area of active research. By applying methods like active substructure splicing—combining the nicotinamide scaffold with other heterocyclic systems like thiophene (B33073)—researchers have developed compounds with excellent activity against agricultural pathogens such as cucumber downy mildew. mdpi.com This highlights the potential for developing derivatives for applications beyond human medicine.

| Potential Therapeutic Area | Biological Target/Mechanism | Rationale for Derivatives | Reference |

|---|---|---|---|

| Oncology | VEGFR-2 Inhibition, Anti-proliferative | Modification of the nicotinamide scaffold to enhance binding to kinase domains and induce apoptosis. | nih.govnih.gov |

| Inflammatory Diseases | Inhibition of TNF-α and IL-6 | Derivatives designed to modulate cytokine production and signaling pathways. | nih.govnih.gov |

| Infectious Diseases | Succinate Dehydrogenase (SDH) Inhibition | Development of novel fungicides by creating diarylamine-modified scaffolds. | nih.gov |

| Neuropathic & Inflammatory Pain | Modulation of Nociceptive Pathways | Nicotinamide isomers have shown antinociceptive activity in pain models. | nih.gov |

Development of Advanced Synthetic Methodologies for Complex Analogues

The creation of novel and structurally complex analogues of this compound is essential for exploring its full therapeutic potential. Modern synthetic organic chemistry offers powerful tools to achieve this, moving beyond traditional methods towards more efficient and versatile strategies.

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. researchgate.net This approach is ideal for rapidly generating libraries of diverse nicotinamide derivatives. For example, a one-pot, three-component reaction using a ruthenium(II) catalyst can produce highly substituted dihydropyridines, which are valuable precursors for more complex molecules. researchgate.net These methods offer significant advantages in terms of atom economy, reduced waste, and simplified purification.

Flow Chemistry: Continuous-flow microreactors provide a green and efficient alternative to traditional batch synthesis. researchgate.net This technology allows for precise control over reaction parameters like temperature and time, leading to higher yields and purity. The synthesis of nicotinamide derivatives has been successfully demonstrated in flow systems using immobilized enzymes like Novozym® 435 as catalysts. researchgate.net This approach is scalable and can significantly shorten reaction times compared to conventional methods.

Active Substructure Splicing: This design strategy involves combining known bioactive scaffolds to create hybrid molecules with potentially enhanced or novel activities. For instance, new N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing nicotinic acid with a thiophene moiety, resulting in potent fungicidal agents. mdpi.com The synthesis typically involves activating the nicotinic acid as an acyl chloride, followed by acylation of a substituted amine under basic conditions. mdpi.com

| Synthetic Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Multi-Component Reactions | One-pot synthesis involving three or more reactants to build molecular complexity rapidly. | High efficiency, diversity-oriented, reduced waste. | researchgate.net |

| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream within a microreactor. | Precise control, improved safety, scalability, shorter reaction times. | researchgate.net |

| Active Substructure Splicing | Combining two or more known bioactive molecular fragments to create a new hybrid compound. | Rational design of molecules with potentially synergistic or novel biological activities. | mdpi.com |

Integration of Multi-Omics Data to Elucidate Comprehensive Biological Mechanisms

Understanding the precise mechanism of action of this compound and its derivatives is critical for their development as therapeutic agents. Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules, offer a powerful way to achieve this. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a holistic picture of how a compound affects cellular systems. techscience.comnih.gov

This systems biology approach can elucidate complex molecular networks and identify not only the primary target of a drug but also its off-target effects and downstream consequences. nih.govbiorxiv.org For example, treating cells with a nicotinamide derivative and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can reveal which signaling pathways are perturbed. biorxiv.org This information is invaluable for identifying biomarkers of drug response, understanding mechanisms of toxicity, and discovering new therapeutic indications. biorxiv.orgbiorxiv.org

The integration of these large datasets allows for the construction of "compound-protein/gene-disease" networks, which can help decipher the polypharmacological nature of small molecules—their ability to interact with multiple targets—a concept particularly relevant in complex diseases like cancer. nih.govtechscience.com

| Omics Technology | Biological Molecules Analyzed | Potential Insights for this compound | Reference |

|---|---|---|---|

| Genomics | DNA | Identify genetic variations that influence drug response and sensitivity. | nih.gov |

| Transcriptomics | RNA | Determine which genes are up- or down-regulated in response to the compound, revealing affected pathways. | techscience.com |

| Proteomics | Proteins | Identify direct protein targets and quantify changes in protein expression and post-translational modifications. | nih.gov |

| Metabolomics | Metabolites | Analyze changes in metabolic pathways, such as energy metabolism or lipid synthesis, affected by the compound. | biorxiv.org |

Utilization of this compound as a Chemical Biology Probe

Beyond its direct therapeutic potential, this compound can be developed into a chemical biology probe—a specialized small molecule tool used to study biological systems. nih.gov Such probes are designed to interact with specific proteins or pathways, allowing researchers to investigate their function in living cells.

The structure of this compound is well-suited for this purpose. The molecule can be modified to incorporate a reactive group for covalent labeling of target proteins and a reporter group (like a fluorescent tag or a biotin (B1667282) handle) for visualization and identification. nih.gov The bromine atom itself can be a useful feature, as brominated compounds have been used in the development of probes for site-selective modification of proteins. rsc.org

By converting this compound into a probe, researchers can perform experiments to:

Identify Direct Binding Partners: Using techniques like affinity purification coupled with mass spectrometry, probes can "pull down" their protein targets from cell lysates, thus validating the compound's mechanism of action.

Visualize Target Engagement: Fluorescently tagged probes can be used in cellular imaging to see where and when the compound interacts with its target within the cell. nih.gov

Profile Enzyme Activity: Probes can be designed to react specifically with the active site of an enzyme, providing a readout of its activity in a complex biological sample. nih.gov

The development of such molecular tools from the this compound scaffold would significantly accelerate the understanding of its biological targets and pave the way for more rational drug design. researchgate.net

Q & A

Q. Tables

| Synthetic Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | HATU (1.5 equiv) | |

| Solvent | DMF, 25°C | |

| Purification | Ethyl acetate/hexane (3:7) | |

| Yield | 85–100% |

| Spectroscopic Data | Observation | Reference |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 10.5 (s, 1H, NH), 8.8 (d, 2H) | |

| 13C NMR | δ 165.2 (C=O), 148.7 (pyridine C) | |

| HRMS | m/z 292.03 [M+H]+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.